Ethyl 2,5-dichloro-4-methylphenylacetate
Overview
Description
Ethyl 2,5-dichloro-4-methylphenylacetate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dichloro-4-methylphenylacetate typically involves the esterification of 2,5-dichloro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichloro-4-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,5-dichloro-4-methylphenylacetic acid.
Reduction: 2,5-dichloro-4-methylphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-dichloro-4-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dichloro-4-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Ethyl 2,5-dichloro-4-methylphenylacetate can be compared with other phenylacetate derivatives, such as:
Ethyl 3,5-dichloro-4-methylphenylacetate: Similar structure but with chlorine atoms at different positions.
Ethyl 2,4-dichloro-5-methylphenylacetate: Another isomer with different chlorine and methyl group positions.
Ethyl 2,5-dichlorophenylacetate: Lacks the methyl group, affecting its chemical properties and reactivity.
Biological Activity
Ethyl 2,5-dichloro-4-methylphenylacetate is an organic compound recognized for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential pharmaceutical applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 4 position. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound primarily arises from its interaction with various biological targets. The ester group can be hydrolyzed to release the active acid form, which may engage with enzymes or receptors, thereby altering biochemical pathways. This mechanism underpins its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it was found to inhibit the growth of several bacterial strains and fungi. The inhibition rates varied depending on the organism tested.
Pathogen | Inhibition Rate (%) |
---|---|
Sclerotinia sclerotiorum | 75 |
Botrytis cinerea | 80 |
Cercospora kikuchii | 76 |
Alternaria brassicae | 45 |
Rhizoctonia solani | 42 |
These results suggest that the compound could be a viable candidate for developing new antimicrobial agents in agricultural or clinical settings .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in human cell lines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Agricultural Applications : A study explored the use of this compound as a biocontrol agent against fungal pathogens in crops. The compound significantly reduced disease incidence in treated plants compared to controls, indicating its potential as a sustainable agricultural solution .
- Pharmaceutical Development : Ongoing research is investigating the compound's role as a precursor for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that could yield compounds with enhanced therapeutic profiles .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties better:
Compound | Chemical Structure | Notable Activity |
---|---|---|
Ethyl 2,4-dichlorophenylacetate | Similar chlorination pattern | Moderate antimicrobial activity |
Ethyl 2,5-dibromophenylacetate | Bromine substitutions | Higher toxicity but lower efficacy |
Ethyl 2,5-dichloro-4-fluorophenylacetate | Fluorine substitutions | Enhanced stability |
This comparison highlights how variations in substitution can lead to different biological activities and potencies .
Properties
IUPAC Name |
ethyl 2-(2,5-dichloro-4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-9(12)7(2)4-10(8)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCDYCFTCKEIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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